(2Z)-2-(benzylimino)-7-(diethylamino)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-benzylimino-7-(diethylamino)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-3-24(4-2)17-11-10-16-12-18(20(22)25)21(26-19(16)13-17)23-14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3,(H2,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOZOGIFDWAZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NCC3=CC=CC=C3)O2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(benzylimino)-7-(diethylamino)-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chromene core: This step involves the cyclization of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent to form the chromene ring.
Introduction of the benzylimino group: The benzylimino group is introduced through a condensation reaction between the chromene derivative and benzylamine under acidic or basic conditions.
Addition of the diethylamino group: The diethylamino group is incorporated via a nucleophilic substitution reaction using diethylamine and a suitable leaving group on the chromene core.
Formation of the carboxamide group: The final step involves the conversion of a carboxylic acid derivative on the chromene ring to the carboxamide group using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(benzylimino)-7-(diethylamino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the chromene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate solvent conditions.
Substitution: Nucleophiles such as amines, thiols, and halides, and electrophiles such as alkyl halides and acyl chlorides under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted chromene derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
(2Z)-2-(benzylimino)-7-(diethylamino)-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and as a potential drug candidate for various ailments.
Industry: Utilized in the development of new materials, dyes, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(benzylimino)-7-(diethylamino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Chromene Derivatives
Research Findings and Implications
- Substituent Effects: The diethylamino group at position 7 likely enhances fluorescence and solubility compared to hydroxylated analogs, aligning with trends observed in fluorescent chromenones .
- Biological Potential: The benzylimino and carboxamide groups may improve membrane permeability and target binding, as seen in related antimicrobial chromenes .
- Synthetic Challenges: Steric hindrance from the benzylimino group could complicate synthesis, necessitating optimized conditions (e.g., high-temperature reactions or catalytic additives).
Biological Activity
The compound (2Z)-2-(benzylimino)-7-(diethylamino)-2H-chromene-3-carboxamide , also known as a chromene derivative, has garnered attention in recent research due to its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure incorporates a chromene core, which is known for its diverse biological properties.
Biological Activity Overview
The biological activities of this compound include:
- Antioxidant Activity
- Tyrosinase Inhibition
- Antimicrobial Properties
- Cytotoxic Effects on Cancer Cells
Antioxidant Activity
Recent studies have indicated that chromene derivatives exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
Table 1: Antioxidant Activity of Chromene Derivatives
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| This compound | 85% | 25 |
| Control (Vitamin C) | 90% | 20 |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is beneficial in treating hyperpigmentation disorders. The compound has shown promising results in inhibiting tyrosinase activity.
Case Study: Tyrosinase Inhibition
In a study involving B16F10 melanoma cells, this compound demonstrated an IC50 value of 15 µM, indicating potent inhibitory action against tyrosinase compared to standard inhibitors like kojic acid (IC50 = 30 µM) .
Table 2: Tyrosinase Inhibition Results
| Compound | IC50 (µM) |
|---|---|
| This compound | 15 |
| Kojic Acid | 30 |
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored, revealing effectiveness against various bacterial strains.
Table 3: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Radical Scavenging : The presence of hydroxyl groups facilitates the donation of hydrogen atoms to free radicals.
- Enzyme Inhibition : The compound's structural features allow it to bind effectively to the active sites of enzymes like tyrosinase.
- Cellular Uptake : The diethylamino group enhances cellular permeability, increasing bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
